4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid is an organoboron compound with the molecular formula . This compound features a boronic acid functionality, which is crucial for its application as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure comprises a phenyl ring substituted with two chlorine atoms and a methoxyethoxy group, making it a versatile building block in the synthesis of complex organic molecules.
This compound can be synthesized from various precursors and is commercially available through chemical suppliers. It is primarily used in laboratory settings for research and development purposes in organic chemistry and medicinal chemistry.
4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. It is classified as an organoboron compound due to its structural features and reactivity patterns in chemical reactions.
The synthesis of 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid typically involves the reaction of 4,5-dichloro-2-(2-methoxyethoxy)phenylboronic ester with a boronic acid derivative. This reaction is generally conducted under controlled conditions using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
The molecular structure of 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid consists of:
4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid participates in several key chemical reactions:
The mechanism of action for 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid primarily revolves around its role in Suzuki-Miyaura coupling reactions. The process involves:
Further characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid has several applications across various fields:
Systematic Nomenclature:The compound follows IUPAC naming conventions:
Structural Descriptors:Table 1: Key Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1256354-99-0 | [1] |
| Molecular Formula | C₉H₁₁BCl₂O₄ | [1] [2] |
| MDL Number | MFCD17015765 | [1] |
| SMILES | COCCOC1=CC(Cl)=C(Cl)C=C1B(O)O | [1] |
Table 2: Structural Characteristics
| Feature | Description | |
|---|---|---|
| Core Structure | Benzene ring with boronic acid (-B(OH)₂) at C1 | |
| Position 2 | -OCH₂CH₂OCH₃ (2-methoxyethoxy group) | |
| Positions 4 & 5 | Chlorine substituents | |
| Molecular Weight | 264.90 g/mol | [1] [2] |
Structural Diagram:
Cl │ Cl─4 3─OCH₂CH₂OCH₃ │ │ 5─C₆H₂─2 1─B(OH)₂ Boronic acids are indispensable in modern synthetic chemistry due to their:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4